Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophene ring, and a cyclohexene ring
Preparation Methods
The synthesis of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl and thiophene groups. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and esterification reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to increase efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group and thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate: Similar structure but with a methanesulfonamide group instead of a methoxy group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a pyridine ring and borate group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(13-6-8-15(23-2)9-7-13)11-14(12-17(19)21)18-5-4-10-25-18/h4-10,12,16,19H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXMNWHWIFADL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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